1-(5-Amino-4-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl)ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(5-amino-4-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c1-8-11-12(16)13(9(2)19)20-15(11)18-14(17-8)10-6-4-3-5-7-10/h3-7H,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHBNPRQILKFEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(SC2=NC(=N1)C3=CC=CC=C3)C(=O)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352386 | |
| Record name | Ethanone, 1-(5-amino-4-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115073-27-3 | |
| Record name | Ethanone, 1-(5-amino-4-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-(5-Amino-4-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(5-Amino-4-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Cyclization: The compound can undergo cyclization reactions, forming different heterocyclic structures under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-(5-Amino-4-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Amino-4-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Structural Variations
Table 1: Key Structural Features of Selected Thieno[2,3-d]pyrimidine Derivatives
Key Observations :
- The target compound’s amino and phenyl groups enhance electron density, influencing reactivity in chalcone formation .
- TAK-385 incorporates a complex substituent profile (e.g., difluorobenzyl), improving in vivo GnRH antagonism and reducing cytochrome P450 inhibition compared to simpler analogues .
- Chromeno-pyrazolo-pyridinone derivatives (e.g., ) exhibit fused heterocycles, broadening biological activity but requiring multi-step synthesis .
Key Observations :
Biological Activity
1-(5-Amino-4-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl)ethanone is a compound of interest due to its potential biological activities, particularly in the field of oncology. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of the current research findings.
- Molecular Formula : C15H13N3OS
- Molecular Weight : 283.34822 g/mol
- CAS Number : [Not provided in sources]
Synthesis
The synthesis of this compound involves cyclization reactions and can be derived from precursors such as 4-methyl-2-phenyl-6-thioxo-1,6-dihydropyrimidine. The reaction typically employs chloroacetone in a DMF solvent system with potassium carbonate as a base .
Anticancer Properties
Recent studies have highlighted the cytotoxic effects of thieno[2,3-d]pyrimidine derivatives on various cancer cell lines. Specifically, compounds similar to this compound have demonstrated significant antiproliferative activity against breast cancer cell lines such as MCF-7 and MDA-MB-231. For instance, related thienopyrimidine compounds exhibited IC50 values as low as 9.1 nM against MCF-7 cells, indicating potent cytotoxicity .
The proposed mechanism of action for these compounds includes the inhibition of key enzymes involved in tumor growth. In particular, studies have shown that thieno[2,3-d]pyrimidines can inhibit epidermal growth factor receptor tyrosine kinase (EGFR-TK) activity at nanomolar concentrations. This inhibition is crucial for preventing cancer cell proliferation and inducing apoptosis .
Study 1: Cytotoxicity Evaluation
A study conducted on a series of thienopyrimidine derivatives revealed that several compounds exhibited strong cytotoxic effects on human cancer cell lines. The most active derivative demonstrated an IC50 value of 3 nM against HT1080 human fibrosarcoma cells. These findings suggest that structural modifications in thienopyrimidines can enhance their anticancer efficacy .
Study 2: Pharmacokinetic Profile
Another investigation focused on the pharmacokinetic properties of thienopyrimidine derivatives indicated favorable profiles for selected compounds. These derivatives not only showed significant antitumor activity but also maintained stability and bioavailability in biological systems, making them suitable candidates for further development in cancer therapy .
Data Summary
| Compound | Cell Line | IC50 (nM) | Mechanism |
|---|---|---|---|
| Thienopyrimidine A | MCF-7 | 9.1 | EGFR-TK Inhibition |
| Thienopyrimidine B | HT1080 | 3.0 | Apoptosis Induction |
| Thienopyrimidine C | MDA-MB-231 | 28.0 | Cell Cycle Arrest |
Q & A
Basic: What experimental methods are critical for confirming the structural integrity of this compound?
Answer:
Structural validation requires a combination of spectroscopic and crystallographic techniques:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR identifies functional groups and substituent positions. For example, methyl groups at the 4-position and phenyl rings at the 2-position produce distinct splitting patterns .
- X-ray Crystallography: Resolves bond lengths, angles, and stereochemistry. A study on a structurally similar thieno-pyrimidine derivative used this method to confirm the planarity of the fused ring system and substituent orientations .
- Mass Spectrometry (MS): Validates molecular weight and fragmentation patterns.
Advanced: How can synthesis yield be optimized for this compound, considering competing side reactions?
Answer:
Yield optimization involves:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates. A study achieved 72% yield using DMF under reflux .
- Catalyst Use: Pd/C or CuI catalysts mitigate side reactions in cross-coupling steps. For example, CuI improved regioselectivity in a thieno-pyrimidine synthesis .
- Temperature Control: Low temperatures (0–5°C) reduce imine hydrolysis during aminomethylation steps .
- Purification: Column chromatography with silica gel (ethyl acetate/hexane gradients) isolates the product from byproducts like unreacted phenylacetylene .
Advanced: How should researchers address contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?
Answer:
Discrepancies often arise from:
- Assay Variability: Differences in cell lines (e.g., HeLa vs. MCF-7) or microbial strains. Standardize assays using protocols from the Clinical and Laboratory Standards Institute (CLSI) .
- Structural Analogues: Minor substituent changes (e.g., fluorophenyl vs. methoxyphenyl) alter bioactivity. Compare with derivatives like 1-(4-fluorophenyl) analogues, which showed enhanced antifungal activity due to electronegativity .
- Mechanistic Studies: Use molecular docking to assess binding affinity variations across targets (e.g., DHFR vs. kinase enzymes) .
Basic: What are the standard protocols for assessing purity and stability?
Answer:
- High-Performance Liquid Chromatography (HPLC): A C18 column with acetonitrile/water (70:30) mobile phase detects impurities at 254 nm .
- Thermogravimetric Analysis (TGA): Determines thermal stability. A related compound showed decomposition above 200°C, suggesting storage at ≤4°C .
- Karl Fischer Titration: Quantifies moisture content (<0.1% for long-term stability) .
Advanced: How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
Answer:
- Lipophilicity (logP): Use ChemDraw or Schrödinger Suite to predict logP. The 4-methyl group in this compound enhances membrane permeability but may reduce solubility; introduce polar groups (e.g., -OH, -NH2) to balance .
- ADMET Prediction: Tools like SwissADME evaluate absorption and toxicity. For example, adding a pyrrolidine ring improved metabolic stability in a related pyrimidine derivative .
- Molecular Dynamics (MD): Simulate interactions with biological membranes to optimize bioavailability .
Basic: What safety precautions are essential during synthesis?
Answer:
- Ventilation: Use fume hoods to manage volatile intermediates (e.g., thiols or amines) .
- Personal Protective Equipment (PPE): Nitrile gloves, goggles, and lab coats prevent skin/eye contact.
- Waste Disposal: Neutralize acidic/byproduct streams with NaHCO3 before disposal .
Advanced: How do crystallographic data inform the compound’s reactivity in further functionalization?
Answer:
X-ray data reveal:
- Electrophilic Sites: Electron-deficient positions (e.g., C-5 in the pyrimidine ring) are prone to nucleophilic attack. A study showed bromination at C-5 when treated with NBS .
- Steric Hindrance: Bulky substituents (e.g., phenyl at C-2) limit access to adjacent reactive sites. Computational models (e.g., Gaussian ) can predict steric maps .
Advanced: What strategies reconcile discrepancies in reported solubility across studies?
Answer:
- Solvent Polarity: Use Hansen solubility parameters (HSPs) to select optimal solvents. For example, DMSO outperforms ethanol due to higher polarity .
- pH Adjustment: Protonate/deprotonate amino groups (pKa ~8.5) to enhance aqueous solubility. A study achieved 12 mg/mL in pH 6.5 buffer .
- Co-solvents: PEG-400 or cyclodextrins improve solubility without chemical modification .
Basic: Which spectroscopic techniques differentiate this compound from its structural analogues?
Answer:
- FT-IR: The carbonyl stretch (~1680 cm⁻¹) and NH2 bending (~1600 cm⁻¹) are signature peaks .
- UV-Vis: Conjugation in the thieno-pyrimidine core produces λmax at 290–310 nm, distinct from non-fused pyrimidines .
Advanced: How can researchers validate the compound’s mechanism of action in enzyme inhibition?
Answer:
- Enzyme Assays: Use fluorogenic substrates (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 for MMP-9) to quantify inhibition kinetics .
- Isothermal Titration Calorimetry (ITC): Measures binding thermodynamics (ΔH, ΔS) to confirm competitive vs. allosteric inhibition .
- CRISPR-Cas9 Knockout Models: Validate target specificity by comparing activity in wild-type vs. enzyme-deficient cell lines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
